molecular formula C12H14ClN3S B13051048 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B13051048
M. Wt: 267.78 g/mol
InChI Key: NTGYLTKDDCFFKA-UHFFFAOYSA-N
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Description

4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a chloro group, a dimethyl group, and a tetrahydrobenzo ring fused with a thieno and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the bulk synthesis typically involves similar cyclization reactions, optimized for large-scale production. The use of efficient catalysts and high-yielding reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

4-chloro-6,6-dimethyl-8,9-dihydro-7H-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H14ClN3S/c1-12(2)5-3-4-6-7-8(17-9(6)12)10(13)16-11(14)15-7/h3-5H2,1-2H3,(H2,14,15,16)

InChI Key

NTGYLTKDDCFFKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1SC3=C2N=C(N=C3Cl)N)C

Origin of Product

United States

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